4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide
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Overview
Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone core, and an isopropylbutanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Isopropylbutanamide Moiety: The final step involves the amidation reaction, where the isopropylbutanamide group is attached to the pyridazinone-fluorophenyl intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the amide moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For instance, it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinylacetic acid: Shares the pyridazinone core and fluorophenyl group but differs in the side chain.
N-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinylacetamide: Similar structure with variations in the amide moiety.
Uniqueness
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-12(2)19-16(22)4-3-11-21-17(23)10-9-15(20-21)13-5-7-14(18)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYJBOPISIZGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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